molecular formula C12H16N2O3S B2434820 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide CAS No. 1706378-13-3

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide

Cat. No. B2434820
CAS RN: 1706378-13-3
M. Wt: 268.33
InChI Key: YRIGCYAVMPBBCQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine, with a phenyl group, a methylsulfonyl group, and a carboxamide group attached. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For instance, the sulfonyl group is known to participate in a variety of reactions, including nucleophilic substitution and elimination reactions .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

These applications highlight the versatility of 3-methanesulfonyl-N-phenylpyrrolidine-1-carboxamide across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, dopamine receptors mediate all of the physiological functions of the catecholaminergic neurotransmitter dopamine .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, certain compounds can be harmful if swallowed or cause skin burns and eye damage .

Future Directions

The future directions in managing dopamine-related pathologic conditions may involve a transition from the approaches that directly affect receptor function to a precise targeting of postreceptor intracellular signaling modalities either directly or through ligand-biased signaling pharmacology .

properties

IUPAC Name

3-methylsulfonyl-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIGCYAVMPBBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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